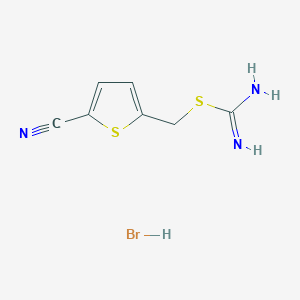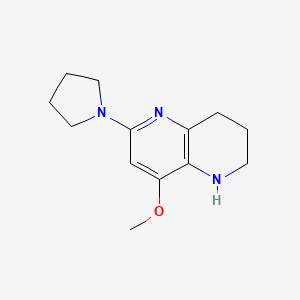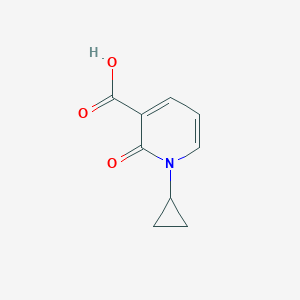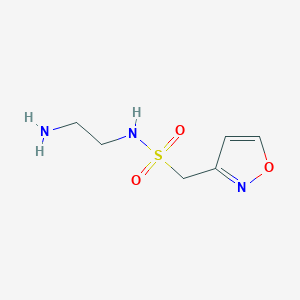
4-(3-(Trifluormethyl)pyrrolidin-1-yl)anilin
Übersicht
Beschreibung
“4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline” is a chemical compound with the molecular formula C11H13F3N2. It is also known as 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride . The compound is used in laboratory settings and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecule consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by sp3 hybridization, contributing to the stereochemistry of the molecule . The trifluoromethyl group attached to the pyrrolidine ring increases the three-dimensional coverage of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.15 . It is stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties were not found in the retrieved documents.Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluormethyl)pyrrolidin-1-yl)anilin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
OLED-Technologie: Diese Verbindung dient als Baustein für die Synthese von homoleptischen Imidazol-Typ-Iridium (Ir)-Triplett-Emittern, die als blaue phosphoreszierende Emitter in OLED-Displays eingesetzt werden. Der Iridium-Organometallkomplex wird gebildet, indem das Imidazol und die Arylgruppe an das Iridium-Metallzentrum koordiniert werden, was zur Weiterentwicklung der Displaytechnologie beiträgt .
Pharmazeutische Tests: this compound wird in pharmazeutischen Tests als hochwertiger Referenzstandard eingesetzt. Seine präzisen und zuverlässigen Messungen gewährleisten genaue Ergebnisse in der Arzneimittelentwicklung und Qualitätskontrollprozessen .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, a key component of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3 hybridization and investigating the influence of steric factors on biological activity .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-5-6-16(7-8)10-3-1-9(15)2-4-10/h1-4,8H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPACXBKVLKQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)






![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)



![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)
